Cas no 73839-70-0 (N-(α-Benzylfurfuryl)ethylamine)

N-(α-Benzylfurfuryl)ethylamine is a specialized organic compound featuring a furan ring substituted with a benzyl group and an ethylamine moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly for the development of pharmacologically active molecules or agrochemical intermediates. Its benzyl and furfuryl groups enhance steric and electronic properties, facilitating selective reactions such as nucleophilic substitutions or catalytic transformations. The compound’s versatility allows for modifications at the amine or aromatic sites, enabling tailored applications in fine chemical synthesis. Proper handling under inert conditions is recommended due to potential sensitivity to air or moisture. Suitable for research-scale use in advanced organic synthesis.
N-(α-Benzylfurfuryl)ethylamine structure
73839-70-0 structure
Product name:N-(α-Benzylfurfuryl)ethylamine
CAS No:73839-70-0
MF:C14H17NO
MW:215.290883779526
CID:1767554
PubChem ID:52652

N-(α-Benzylfurfuryl)ethylamine Chemical and Physical Properties

Names and Identifiers

    • N-ethyl-1-(furan-2-yl)-2-phenylethanamine
    • AC1Q31FN
    • AC1L1DBK
    • BRN 1345725
    • 2-Ethylamino-1-phenyl-2-&lt
    • furyl-(2)&gt
    • -ethan
    • NSC76056
    • α-Benzyl-N-ethylfuran-2-methanamine
    • 2-Ethylamino-1-phenyl-2-< furyl-(2)> -ethan
    • N-(alpha-Benzylfurfuryl)ethylamine
    • N-ethyl-1-(2-furyl)-2-phenylethanamine
    • N-(ALPHA-BENZYLFURFURYL)-ETHYLAMINE
    • N-(.alpha.-Benzylfurfuryl)ethylamine
    • ethyl[1-(furan-2-yl)-2-phenylethyl]amine
    • NSC-76056
    • N-ethyl-1-(2-furyl)-2-phenyl-ethanamine
    • Furfurylamine, .alpha.-benzyl-N-ethyl-
    • 2-Furanmethanamine, N-ethyl-alpha-(phenylmethyl)-
    • DS-012051
    • AKOS010295940
    • alpha-Benzyl-N-ethylfuran-2-methanamine
    • NSC 76056
    • 2-Furanmethanamine, N-ethyl-.alpha.-(phenylmethyl)-
    • SCHEMBL13589895
    • 73839-70-0
    • FURFURYLAMINE, alpha-BENZYL-N-ETHYL-
    • WLN: T5OJ BYM2&1R
    • N-(α-Benzylfurfuryl)ethylamine
    • Inchi: InChI=1S/C14H17NO/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12/h3-10,13,15H,2,11H2,1H3
    • InChI Key: JJZNSQAREZKLGY-UHFFFAOYSA-N
    • SMILES: CCNC(CC1=CC=CC=C1)C2=CC=CO2

Computed Properties

  • Exact Mass: 215.131014166g/mol
  • Monoisotopic Mass: 215.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 25.2Ų

N-(α-Benzylfurfuryl)ethylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B993520-50mg
N-(α-Benzylfurfuryl)ethylamine
73839-70-0
50mg
$ 275.00 2022-06-06
TRC
B993520-10mg
N-(α-Benzylfurfuryl)ethylamine
73839-70-0
10mg
$ 70.00 2022-06-06
TRC
B993520-5mg
N-(α-Benzylfurfuryl)ethylamine
73839-70-0
5mg
$ 50.00 2022-06-06

Additional information on N-(α-Benzylfurfuryl)ethylamine

N-(α-Benzylfurfuryl)Ethylamine: A Comprehensive Overview

N-(α-Benzylfurfuryl)ethylamine, also known by its CAS number 73839-70-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of ethylamine, with a unique substituent at the alpha position of the benzylfurfuryl group. The structure of N-(α-Benzylfurfuryl)ethylamine consists of a benzene ring fused to a furan ring, which is further connected to an ethylamine group through a methylene bridge. This combination of aromatic and amine functionalities makes it a versatile molecule with potential applications in drug design, polymer synthesis, and catalysis.

Recent studies have highlighted the importance of N-(α-Benzylfurfuryl)ethylamine in the development of new materials. For instance, researchers have explored its role as a precursor for synthesizing advanced polymers with tailored properties. The benzene ring provides aromatic stability, while the ethylamine group introduces nucleophilic character, making it suitable for various condensation reactions. These properties have led to its use in the synthesis of polyamides and polyurethanes, which are widely used in industries ranging from textiles to automotive manufacturing.

Another area where N-(α-Benzylfurfuryl)ethylamine has shown promise is in medicinal chemistry. The compound's ability to form hydrogen bonds and its aromaticity make it an attractive candidate for drug design. Recent research has focused on its potential as a lead compound for developing new pharmaceutical agents targeting specific biological pathways. For example, studies have investigated its interactions with enzymes involved in metabolic disorders, suggesting that it could serve as a scaffold for designing more effective drugs.

In addition to its chemical applications, N-(α-Benzylfurfuryl)ethylamine has also been studied for its environmental impact. Researchers have examined its biodegradability and toxicity under various conditions. Initial findings indicate that the compound exhibits moderate biodegradability under aerobic conditions, which is an important consideration for its industrial use. However, further studies are needed to fully understand its environmental fate and potential risks.

The synthesis of N-(α-Benzylfurfuryl)ethylamine typically involves multi-step reactions that combine aromatic chemistry with amine functionalization techniques. One common approach involves the coupling of benzaldehyde with furfural derivatives, followed by reductive amination to introduce the ethylamine group. This method has been optimized in recent years to improve yield and selectivity, making it more feasible for large-scale production.

Looking ahead, the versatility of N-(α-Benzylfurfuryl)ethylamine suggests that it will continue to be an important molecule in both academic research and industrial applications. Its unique combination of aromaticity and amine functionality opens up opportunities for further exploration in areas such as catalysis, material science, and pharmacology. As researchers continue to uncover new properties and applications of this compound, it is likely to play an increasingly significant role in advancing modern chemistry.

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